Daphnezomine F
Description
Contextualization within Natural Product Chemistry of Daphniphyllum Alkaloids
Daphnezomine F belongs to the vast and structurally complex family of Daphniphyllum alkaloids, a group of over 350 natural products isolated from plants of the genus Daphniphyllum. mdpi.combaranlab.orgwhiterose.ac.uk These alkaloids are renowned for their intricate, polycyclic, and stereochemically rich molecular architectures, which often feature caged-like structures. whiterose.ac.ukresearchgate.net The structural diversity of Daphniphyllum alkaloids is remarkable, with their skeletons being classified into 13 to 35 distinct subfamilies. researchgate.netacs.org These classifications are based on core structures such as daphniphylline, secodaphniphylline, and yuzurimine, among others. thieme-connect.compsu.edu
The biosynthesis of most Daphniphyllum alkaloids is believed to originate from squalene (B77637), a triterpene. baranlab.orgthieme-connect.comwhiterose.ac.uk This precursor undergoes a series of complex cyclizations and rearrangements to form the diverse array of alkaloid skeletons. thieme-connect.comwhiterose.ac.uk this compound-type alkaloids are characterized by a distinctive 1-azabicyclo[5.2.2]undecane ring system. thieme-connect.comsci-hub.stacs.org This structural motif sets them apart within the broader family of Daphniphyllum alkaloids. thieme-connect.comsci-hub.st The unique frameworks of these alkaloids have not only posed significant challenges to synthetic chemists but have also spurred the development of innovative synthetic strategies. baranlab.orgresearchgate.net
Historical Overview of this compound Discovery and Initial Characterization Efforts
This compound was first discovered and isolated from the leaves of Daphniphyllum humile by a research group led by Jun'ichi Kobayashi. psu.eduacs.org This discovery was part of broader investigations into the chemical constituents of Daphniphyllum species, which are known to produce a rich variety of structurally novel alkaloids. researchgate.netnih.gov Alongside this compound, a related compound, Daphnezomine G, was also isolated from the same plant source. acs.orgvulcanchem.com
The initial characterization of this compound involved a combination of spectroscopic techniques to elucidate its complex structure. psu.eduacs.org The molecular formula was established, and detailed analysis of its spectral data revealed the presence of the characteristic 1-azabicyclo[5.2.2]undecane moiety. psu.eduacs.org The structural elucidation was a critical step in classifying it as a new type of Daphniphyllum alkaloid. thieme-connect.comsci-hub.st Since its initial discovery, other this compound-type alkaloids, such as daphnezomine U and daphlongeranine C, have been identified from different Daphniphyllum species, further expanding this unique subgroup. thieme-connect.comsci-hub.st Daphlongeranine C was notably the first of its type to be isolated from the fruits of D. longeracemosum. thieme-connect.comsci-hub.st
Rationale for Continued Academic Investigation of this compound
The continued academic interest in this compound and its related alkaloids stems from several key factors. The structural complexity and unique polycyclic frameworks of Daphniphyllum alkaloids present formidable and attractive targets for total synthesis. baranlab.orgresearchgate.netthieme-connect.com The development of synthetic routes to these molecules not only demonstrates the power of modern organic chemistry but also provides access to these compounds for further study. researchgate.netresearchgate.net
Furthermore, many Daphniphyllum alkaloids have exhibited a range of interesting biological activities, including cytotoxic, antioxidant, and anti-HIV effects. researchgate.netthieme-connect.comresearchgate.net While the specific biological profile of this compound is still under-explored, related compounds within the broader family have shown significant bioactivity, suggesting potential for pharmacological applications. mdpi.comnih.govtandfonline.com For instance, some Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comtandfonline.com The investigation into the bioactivities of these natural products is a significant driver for ongoing research. whiterose.ac.ukthieme-connect.com
Finally, the study of this compound contributes to a deeper understanding of the biosynthesis of Daphniphyllum alkaloids. thieme-connect.comwhiterose.ac.uk Elucidating the biosynthetic pathways that lead to such complex molecular architectures is a fundamental goal in natural product chemistry. researchgate.netwhiterose.ac.uk The proposed biosynthetic pathway for yuzurimine-type alkaloids, for example, suggests that they may be formed through a this compound-type intermediate like Daphnezomine G. whiterose.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H35NO8 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl (1R,3R,4R,14S)-17-acetyloxy-18-(acetyloxymethyl)-14-methyl-11,19-dioxo-12-azapentacyclo[10.6.1.11,4.010,18.07,20]icos-7(20)-ene-3-carboxylate |
InChI |
InChI=1S/C27H35NO8/c1-14-5-10-21(36-16(3)30)27(13-35-15(2)29)20-9-7-17-6-8-18-19(24(32)34-4)11-26(27,22(17)18)25(33)28(12-14)23(20)31/h14,18-21H,5-13H2,1-4H3/t14-,18+,19+,20?,21?,26-,27?/m0/s1 |
InChI Key |
YIAYJSWKFSFCID-MSWAYYIBSA-N |
Isomeric SMILES |
C[C@H]1CCC(C2(C3CCC4=C5[C@@]2(C[C@H]([C@H]5CC4)C(=O)OC)C(=O)N(C1)C3=O)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC(C2(C3CCC4=C5C2(CC(C5CC4)C(=O)OC)C(=O)N(C1)C3=O)COC(=O)C)OC(=O)C |
Synonyms |
daphnezomine F daphnezomine-F |
Origin of Product |
United States |
Methodologies for Structural Elucidation of Daphnezomine F and Analogs
Spectroscopic Techniques Employed in Original Elucidation
The initial characterization of Daphnezomine F relied heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiroptical spectroscopy. These methods provided the foundational data to piece together the complex framework of the molecule.
NMR spectroscopy was instrumental in defining the carbon skeleton and the relative stereochemistry of this compound. The ¹³C NMR spectrum revealed the presence of 27 carbon signals, which were categorized through various experiments into methyl, methylene, methine, and quaternary carbons, including those of carbonyls and sp² hybridized atoms.
Detailed analysis of 2D NMR spectra, including ¹H-¹H COSY, HSQC, and HMBC, allowed for the assembly of the molecular fragments. hebmu.edu.cn For instance, HMBC correlations were crucial in establishing key connectivities, such as the linkage of the C-21 methyl group to C-4, C-5, C-6, and C-8. The relative stereostructure was elucidated through NOESY experiments, which revealed spatial proximities between specific protons. hebmu.edu.cn For example, NOESY correlations between H-14 and H-15, as well as between H-15 and protons on C-16 and C-17, indicated their α-orientation. Similarly, correlations involving H-4 and protons on C-13 and C-21 helped to deduce the stereochemistry at C-4. hebmu.edu.cn
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) hebmu.edu.cn
| Position | δC (ppm) | δH (ppm, J in Hz) | HMBC Correlations (from ¹H to ¹³C) |
| 1 | 173.75 | --- | --- |
| 2 | 26.32 | 1.12 (2H, m) | 3a, 4, 19b, 20 |
| 3a | 30.16 | 2.35 (1H, m) | --- |
| 3b | --- | 1.20 (1H, m) | --- |
| 4 | 74.28 | 5.35 (1H, d, 6.4) | 6, 13b, 21 |
| 5 | 53.86 | 3.75 (1H, d, 6.4) | --- |
| 6 | 43.52 | --- | --- |
| 7 | 175.54 | --- | --- |
| 8 | 45.48 | --- | --- |
| 9 | 140.74 | --- | 11, 13b, 14, 17 |
| 10 | 136.08 | --- | 11, 12, 16b, 17 |
| 11 | 25.50 | 2.08 (2H, m) | --- |
| 12a | 25.15 | 2.06 (1H, m) | --- |
| 12b | --- | 2.42 (1H, m) | --- |
| 13a | 37.16 | 2.97 (1H, dd, 9.3, 14.4) | --- |
| 13b | --- | 2.82 (1H, dd, 2.6, 14.4) | --- |
| 14 | 42.90 | 3.11 (1H, dt, 2.6, 9.5) | 13b |
| 15 | 54.52 | 3.39 (1H, m) | 14, 16a, 17 |
| 16a | 26.91 | 1.34 (1H, m) | --- |
| 16b | --- | --- | --- |
| 17a | 43.06 | --- | --- |
| 17b | --- | 2.04 (1H, m) | --- |
| 18 | 32.51 | --- | --- |
| 19a | 45.01 | --- | --- |
| 19b | --- | --- | --- |
| 20 | 20.92 | 0.93 (3H, d, 6.8) | --- |
| 21 | 67.28 | 4.44 (2H, s) | --- |
| 22 | 174.82 | --- | --- |
| 23 (OMe) | 51.41 | 3.66 (3H, s) | 22 |
| 4-OAc (C=O) | 170.45 | --- | --- |
| 4-OAc (Me) | 20.95 | 2.02 (3H, s) | --- |
| 21-OAc (C=O) | 169.23 | --- | --- |
| 21-OAc (Me) | 21.11 | 2.04 (3H, s) | --- |
Data sourced from Morita et al., 2000. hebmu.edu.cn
High-resolution mass spectrometry (HRMS) was critical in establishing the molecular formula of this compound. hebmu.edu.cn Specifically, high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) provided a pseudomolecular ion [M+H]⁺ at m/z 502.2450, which corresponds to the molecular formula C₂₇H₃₅NO₈. hebmu.edu.cn This precise mass measurement was essential for confirming the elemental composition, a fundamental step before undertaking detailed structural analysis. Tandem mass spectrometry (MS/MS) techniques can also be employed to gain structural insights by analyzing fragmentation patterns, which helps to identify characteristic substructures within the molecule. whiterose.ac.uk
While NMR and MS can define the relative stereochemistry, determining the absolute configuration often requires chiroptical methods. For this compound and its analogs, Electronic Circular Dichroism (ECD) spectroscopy, coupled with theoretical calculations, is a powerful tool. d-nb.info The experimental ECD spectrum is compared with the theoretically calculated spectra for possible enantiomers. A good agreement between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov This method involves performing conformational analysis to find the lowest energy conformers, followed by Time-Dependent Density Functional Theory (TD-DFT) calculations to generate the predicted ECD spectra for each conformer. d-nb.infonih.gov The final calculated spectrum is a Boltzmann-weighted average of the individual conformer spectra. d-nb.info This approach has been successfully applied to determine the absolute configurations of related Daphniphyllum alkaloids. d-nb.inforesearchgate.net
X-ray Crystallography for Definitive Structural Determination of Related Analogs
Single-crystal X-ray crystallography provides the most definitive structural information, including absolute configuration. While a crystal structure for this compound itself has not been explicitly mentioned in the provided context, this technique has been vital in elucidating the structures of numerous related Daphniphyllum alkaloids. psu.eduhebmu.edu.cn For instance, the absolute configuration of Daphnezomine B was established by X-ray analysis of its hydrobromide. psu.eduhebmu.edu.cn Similarly, the structures of synthetic intermediates and other analogs have been confirmed by X-ray crystallography, providing crucial reference points for the stereochemical assignments of non-crystalline compounds like this compound. sogang.ac.kr The crystallographic data from these analogs support the structural and stereochemical assignments made for this compound based on spectroscopic data.
Computational Chemistry Approaches in Structural Confirmation
Computational chemistry plays a significant role in confirming proposed structures and resolving spectral ambiguities. Methods like Density Functional Theory (DFT) are used to calculate NMR chemical shifts, which can then be compared to experimental data to validate structural assignments. Furthermore, computer-generated 3D molecular models are essential for interpreting NOESY data and confirming stereochemical relationships. hebmu.edu.cn In the case of this compound, 3D models were used to visualize the spatial arrangement of atoms and confirm the relative stereostructure deduced from NOESY correlations. hebmu.edu.cn Computational approaches are also integral to the ECD analysis mentioned previously, where theoretical calculations are a prerequisite for interpreting the experimental data. d-nb.infonih.gov
Total Synthesis of Daphnezomine F and Its Complex Scaffolds
Retrosynthetic Analysis of Daphnezomine F
The strategic planning of a total synthesis, known as retrosynthetic analysis, is crucial for navigating the complexity of molecules like this compound. A common retrosynthetic approach for daphnezomine A-type alkaloids, including this compound, hinges on the disconnection of the characteristic aza-adamantane core. This core is often envisioned to be formed in the late stages of the synthesis from a more accessible azabicyclo[3.3.1]nonane precursor. researchgate.net This key disconnection simplifies the target to a less congested tetracyclic or tricyclic intermediate, which can be further broken down into simpler, often commercially available, starting materials. For instance, a plausible strategy involves disconnecting the bonds around the nitrogen atom, revealing a keto-amine precursor that can be cyclized via a keto amine-carbinolamine tautomerization to form the adamantane core. researchgate.netnih.gov This strategic bond cleavage significantly reduces the molecular complexity, allowing for a more linear and convergent approach to the synthesis. nih.gov
Divergent Synthetic Strategies for the this compound Core
The structural similarities among various Daphniphyllum alkaloids have inspired the development of divergent synthetic strategies. These approaches aim to construct a common core intermediate that can be elaborated into several different natural products. This is a highly efficient strategy, as it allows for the synthesis of a family of related compounds from a single, advanced precursor.
One notable divergent synthesis successfully produced (−)-daphnezomines A and B, congeners of this compound, from a common core intermediate. researchgate.netnih.gov This strategy highlights the power of building a central scaffold that possesses the necessary functional handles for late-stage diversification. Such approaches are pivotal for the efficient exploration of the chemical space around these natural products and for the synthesis of analogues for biological studies. nih.gov
The construction of the multiple stereocenters within the this compound scaffold with precise control is a paramount challenge. Synthetic chemists have employed a variety of powerful stereoselective transformations to achieve this. Key reactions that have proven effective include:
Sharpless Allylic Amination: This reaction has been used to install a key nitrogen-containing stereocenter early in the synthesis, setting the stage for subsequent stereocontrolled transformations. researchgate.net
Substrate-Controlled Intramolecular Diels-Alder Reaction: This powerful cycloaddition has been utilized to construct bicyclic cores and set multiple contiguous stereocenters in a single step with high diastereoselectivity. acs.org
Stereoselective B-alkyl Suzuki-Miyaura Coupling: This cross-coupling reaction, enabled by a suitable protecting group, has been instrumental in forming key carbon-carbon bonds while controlling the stereochemistry at the newly formed center. researchgate.netacs.org
Asymmetric Conjugate Addition: Enantioselective conjugate additions have been employed to create chiral centers with high enantiomeric excess (ee), as demonstrated in the synthesis of the ABC tricyclic core of a related alkaloid. mdpi.comnih.gov
The assembly of the intricate polycyclic framework of this compound requires a sophisticated toolkit of ring-forming reactions. The unique caged structure, featuring fused and bridged rings, necessitates robust and efficient cyclization methods. chemrxiv.org
Radical Cyclization: Fe-mediated hydrogen atom transfer (HAT)-based radical cyclizations have been effectively used to forge key C-C bonds and construct challenging ring systems within the core structure. researchgate.net Efficient radical cyclization cascades have also been developed to rapidly assemble the hexacyclic ring skeleton of related alkaloids. researchgate.netresearchgate.netnih.gov
Intramolecular Heck Reaction: This palladium-catalyzed reaction has been pivotal in installing bridgehead all-carbon quaternary stereocenters, a common and challenging structural motif in Daphniphyllum alkaloids. researchgate.netnih.gov
Palladium-Catalyzed Oxidative Cyclization: This method has been used to readily access the azabicyclo[3.3.1]nonane backbone, a common structural feature in this class of alkaloids. researchgate.netacs.org
Tandem Semipinacol Rearrangement/Nicholas Reaction: This cascade reaction has been applied to construct the nih.govacs.orgacs.orgnih.gov tetracyclic core of calyciphylline A-type alkaloids, showcasing a creative approach to building complex ring systems. nih.gov
Friedel-Crafts Cyclization: This classic reaction has been used to form seven-membered rings within the pentacyclic core of related structures like daphenylline.
Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex molecule at a late stage of the synthesis. wikipedia.org This strategy is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate. In the context of Daphniphyllum alkaloid synthesis, late-stage C–N bond activation has been reported as a key strategy. researchgate.netnih.gov This approach enables the synthesis of daphnezomine L-type and secodaphniphylline-type alkaloids, demonstrating the versatility of modifying a complex core structure in the final steps of a synthesis.
Comparative Analysis of Published Total Synthesis Routes
Several research groups have reported total syntheses of daphnezomine-type alkaloids, each with unique strategies and key reactions. A comparative analysis of these routes provides valuable insights into the different solutions for overcoming the synthetic challenges posed by this family of molecules.
| Research Group | Target Molecule(s) | Total Steps | Key Strategies & Reactions |
| Li, Chao et al. (2020) | (−)-Daphnezomines A and B | 14 steps | Sharpless allylic amination, Pd-catalyzed oxidative cyclization, stereoselective B-alkyl Suzuki-Miyaura coupling, Fe-mediated HAT radical cyclization, epimer locking strategy. researchgate.netacs.org |
| Zhai, Hongbin et al. (2023) | (−)-Daphnezomines A and B, (+)-Dapholdhamine B | 16–20 steps | Divergent synthesis from a common core, Ti-mediated radical cyclization, intramolecular Heck reaction, tandem deprotection/reduction/tautomerization, NIS-promoted aminocyclization. researchgate.netnih.gov |
| Sarpong, Richmond et al. (2015) | (−)-Calyciphylline N | Not specified | Intramolecular Diels-Alder reaction, Stille carbonylation, one-pot Nazarov cyclization/proto-desilylation, chemoselective hydrogenation. acs.org |
| Xu, Jing et al. (2022) | Daphnezomine L methyl ester, Calyciphylline K | Not specified | Late-stage C–N bond activation, radical cyclization cascade. researchgate.netnih.gov |
This table illustrates the different approaches taken to synthesize these complex alkaloids. The Li group's synthesis is notable for its conciseness and use of a diverse set of modern synthetic reactions. researchgate.net The Zhai group's work showcases an elegant divergent strategy, allowing access to multiple alkaloids from a single pathway. researchgate.netnih.gov Each route provides a unique perspective on how to tackle the formidable challenge of constructing the aza-adamantane core and the surrounding polycyclic architecture.
Development of Novel Synthetic Methodologies Inspired by this compound
The immense structural complexity of this compound and its relatives has served as a catalyst for the development of new synthetic methods and strategies. nih.gov The challenges encountered during the total synthesis of these molecules have often required chemists to invent new reactions or creatively adapt existing ones. For example, the need to construct the highly congested aza-adamantane core led to the application of an "epimer locking" strategy, a tactic inspired by syntheses of Lycopodium alkaloids. researchgate.net Furthermore, unexpected radical detosylation observed in one synthesis inspired the development of an ambitious and highly effective radical cyclization cascade for the synthesis of other caged alkaloids. researchgate.net These examples demonstrate how the pursuit of a complex natural product target can drive innovation in the field of organic synthesis.
Chemical Modifications and Structure Activity Relationship Sar Studies of Daphnezomine F
Design and Synthesis of Daphnezomine F Analogs and Derivativesnii.ac.jpchemrxiv.org
The generation of analogs for complex natural products like this compound is typically pursued through two main avenues: the chemical modification of the isolated natural product (semisynthesis) and the ground-up construction of related structures (de novo synthesis). sioc-journal.cnsioc-journal.cn
Direct semisynthetic studies involving the chemical alteration of naturally sourced this compound are not extensively reported in the scientific literature. This is common for rare alkaloids where low isolation yields make it impractical to use the natural product as a starting material for extensive derivatization. vulcanchem.com
However, analysis of co-isolated compounds provides insight into potential chemical modifications. This compound was isolated alongside Daphnezomine G from Daphniphyllum humile. nii.ac.jpjst.go.jp Structural comparison suggests that this compound may be an oxidation product of Daphnezomine G, differing by the presence of a ketone at the C-7 position in this compound versus a hydroxyl group in Daphnezomine G. While this represents a plausible biogenetic transformation, its execution as a laboratory semisynthesis has not been detailed. jst.go.jp
The de novo synthesis of Daphniphyllum alkaloids is an active area of research, focused on developing efficient ways to construct their complex polycyclic skeletons. mdpi.comnih.govacs.org While total syntheses of this compound itself have not been published, methodologies developed for other members of the family are crucial for the future production of simplified or hybrid analogs for SAR studies.
Research into related compounds provides a blueprint for creating analogs. For instance, Glaulactams A, B, and C, isolated from Daphniphyllum glaucescens, are considered rare Daphnezomine-F-type alkaloids. d-nb.info They share a core γ-lactam functionality that is thought to arise from a similar oxidative cleavage of a yuzurimine-type precursor, making them relevant biosynthetic and structural analogs. d-nb.info Synthetic strategies targeting these and other related complex alkaloids often focus on key reactions like intramolecular Heck couplings, radical cyclizations, and cycloadditions to build the core framework. chemrxiv.orgnih.govnih.gov These established synthetic routes could be adapted to produce simplified analogs of this compound, allowing for a systematic exploration of its chemical space.
Elucidation of Pharmacophoric Elements through SAR Analysisnii.ac.jpd-nb.info
Structure-activity relationship (SAR) analysis for the this compound class is in its infancy due to the limited number of known analogs and corresponding bioactivity data. A pharmacophore—the essential three-dimensional arrangement of functional groups responsible for biological activity—has not been formally defined for this compound.
Preliminary SAR can be inferred by comparing the structures of known this compound-type alkaloids with their reported biological activities. The Glaulactams, for example, have demonstrated anti-H1N1 and immunosuppressive activities, establishing that this structural class can possess significant bioactivity. d-nb.info Comparing the structures of inactive and active analogs allows for hypotheses about which molecular features are critical. Key points of structural variation include the oxidation state of the core skeleton, the nature and position of substituents on the rings, and the stereochemistry.
| Compound | Core Skeleton | Key Structural Features | Reported Biological Activity |
| This compound | 1-azabicyclo[5.2.2]undecane | γ-Lactam; Ketone at C-7 | Not widely reported |
| Daphnezomine G | 1-azabicyclo[5.2.2]undecane | γ-Lactam; Hydroxyl at C-7 | Not widely reported |
| Glaulactam A | Fused pentacyclic γ-lactam | Acetoxy groups at C-4 and C-21 | Anti-H1N1, Immunosuppressive d-nb.info |
Impact of Stereochemistry on Biological Activity Profiles
Synthetic studies toward various Daphniphyllum alkaloids consistently emphasize the challenge and importance of controlling stereochemistry during the construction of the molecular framework. mdpi.comnih.gov For example, achieving the correct relative and absolute stereochemistry at ring junctions is a primary goal of any total synthesis, as even a single inverted stereocenter can lead to a complete loss of biological activity. researchgate.netnih.gov In the synthesis of related alkaloids, the selective formation of one diastereomer over another is often a key, and difficult, step. mdpi.com While specific studies comparing the biological activities of different this compound stereoisomers have not been reported, it is a fundamental principle of medicinal chemistry that only one enantiomer or diastereomer is likely to be highly active. Therefore, any future development of this compound analogs as therapeutic leads would require stereocontrolled synthesis to ensure access to the biologically relevant isomer.
Computational SAR and Ligand-Based Drug Design (LBDD) for this compound Derivatives
Computational chemistry offers powerful tools for understanding SAR and designing new therapeutic agents, even when structural data for a biological target is unavailable. plos.orgsioc-journal.cn For natural products like this compound, ligand-based drug design (LBDD) is a particularly relevant strategy. volkamerlab.org
LBDD relies on the structures of a set of known active molecules to develop a pharmacophore model. volkamerlab.org This model serves as a 3D hypothesis of the key features required for bioactivity. For the this compound class, one could use the structures of active analogs like the Glaulactams to build such a model. d-nb.info The resulting pharmacophore would define the ideal spatial orientation of hydrogen bond donors, acceptors, hydrophobic regions, and other features necessary for interaction with a target. This computational model could then be used to virtually screen millions of compounds from commercial or custom libraries to identify novel, structurally diverse molecules that fit the pharmacophore and thus have a higher probability of being active. plos.orgvolkamerlab.org
Furthermore, computational tools can be used to analyze properties like natural product-likeness and to guide the design of compound libraries for synthesis. rsc.org However, the power of any LBDD model is dependent on the quality and diversity of the input data. The current scarcity of known active analogs of this compound presents a challenge for building a robust and predictive computational model. Future efforts to isolate or synthesize a broader range of active analogs will be essential to enable these powerful drug design strategies.
Molecular and Cellular Mechanisms of Action of Daphnezomine F
Identification and Validation of Molecular Targets
The direct molecular binding partners for Daphnezomine F have not yet been definitively identified in published literature. Research has, however, begun to map the distribution and biosynthesis of this alkaloid, which provides a foundation for future target identification studies.
Specific protein binding assays and target engagement studies exclusively for this compound are not extensively documented. The identification of direct protein targets is a crucial step in elucidating the mechanism of action for any bioactive compound. Methodologies such as the use of biological probes with functionalities for protein binding and cross-linking are established for target identification of natural products, but their specific application to this compound has not been reported. hku.hk
Metabolomic profiling has been instrumental in understanding the biosynthesis and distribution of Daphniphyllum alkaloids, including this compound, within their source plants like Daphniphyllum macropodum. researchgate.netwhiterose.ac.ukbiorxiv.org These studies have revealed that the accumulation of different alkaloid subtypes varies significantly across different plant tissues, such as leaves, roots, and stems. whiterose.ac.ukbiorxiv.org For instance, C22 alkaloids, the group to which this compound belongs, accumulate in the epidermis and are enriched in immature leaves. whiterose.ac.uk While these metabolomic approaches have been powerful for mapping alkaloid distribution and biosynthetic relationships, they have not yet been applied in a pharmacological context to identify the molecular targets of this compound's activity within human or animal cells. whiterose.ac.ukbiorxiv.orgwhiterose.ac.ukresearchgate.net
Intracellular Signaling Pathway Modulation
Research on alkaloids isolated from Daphniphyllum calycinum, the same plant source for many known Daphniphyllum alkaloids, has demonstrated significant modulation of key intracellular signaling pathways involved in inflammation and cellular regulation. rsc.orgresearchgate.net Although these studies did not test this compound directly, the findings for structurally related compounds provide important clues about its potential bioactivities.
The broader family of Daphniphyllum alkaloids has been noted for its potential to inhibit kinase enzymes. mdpi.comnih.gov Kinases are critical components of signaling cascades that regulate a vast array of cellular processes. However, specific studies detailing the impact of this compound on particular enzyme activities or kinase cascades are currently lacking.
Studies on a collection of alkaloids from the roots of Daphniphyllum calycinum evaluated their effects on critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β) pathways. researchgate.netrsc.orgresearchgate.net Several compounds showed significant inhibitory activities. For example, certain alkaloids inhibited TNFα-induced NF-κB activation in a dose-dependent manner, while others displayed significant inhibitory effects on the TGF-β/SMAD pathway in HepG2 cells. researchgate.netrsc.orgresearchgate.net These pathways are central to inflammation, immune response, and cell proliferation, suggesting that alkaloids from this genus, and potentially this compound, could possess anti-inflammatory properties.
Table 1: Bioactivity of select Daphniphyllum Alkaloids on NF-κB and TGF-β Pathways Data from studies on alkaloids isolated from Daphniphyllum calycinum. rsc.orgresearchgate.net
| Compound | Target Pathway | Cell Line | Activity |
| Calycindaphine G (22) | NF-κB | HepG2 | Significant transcriptional inhibition |
| Calycindaphine H (23) | NF-κB | HepG2 | Significant transcriptional inhibition |
| Daphnicalycinone B (26) | NF-κB | HepG2 | Significant transcriptional inhibition |
| Compound 16 | TGF-β/SMAD | HepG2 | Significant inhibitory activity |
| Compound 18 | TGF-β/SMAD | HepG2 | Significant inhibitory activity |
Cellular Responses Induced by this compound
The cellular responses to Daphniphyllum alkaloids are diverse, reflecting the modulation of complex signaling networks. While direct evidence for this compound is sparse, related compounds have been shown to induce significant cellular events, including anti-inflammatory effects and autophagy. researchgate.netwhiterose.ac.ukrsc.orgresearchgate.net
The inhibition of the NF-κB and TGF-β pathways by certain Daphniphyllum alkaloids points towards potent anti-inflammatory activity at the cellular level. rsc.orgresearchgate.net Furthermore, some alkaloids isolated from D. calycinum were found to induce autophagic puncta and mediate the conversion of the autophagic marker LC3-I to LC3-II in HEK293 cells, indicating an ability to trigger autophagy. researchgate.netrsc.orgresearchgate.net Cytotoxicity is another reported cellular response, with some alkaloids demonstrating moderate effects against cell lines such as HeLa. mdpi.com The unique structural characteristics of this compound, which features a 1-azabicyclo[5.2.2]undecane ring system, may contribute to specific cellular activities that are yet to be fully explored. sci-hub.stuni-muenchen.depsu.edu
Cell Cycle Progression and Apoptosis Induction Studies
Current scientific literature lacks specific studies investigating the direct effects of this compound on cell cycle progression and the induction of apoptosis. While research on other alkaloids from the Daphniphyllum genus has shown activity in these areas, such data for this compound is not available. For instance, certain daphnane-type diterpenoids, also isolated from the Daphne genus, have been reported to induce G0/G1 cell cycle arrest and subsequent apoptosis in human colon cancer cells. nih.gov The mechanism observed for these related compounds involved an increased Bax/Bcl-2 ratio and the activation of caspase-3, caspase-9, and PARP. nih.gov Similarly, other studies on novel synthetic compounds have demonstrated the ability to arrest the cell cycle in the G0/G1 or G2/M phases and trigger apoptosis through caspase activation. sioc-journal.cnnih.gov However, a direct experimental link between this compound and these specific cellular processes has yet to be established.
Autophagy Modulation and Cellular Stress Responses
There is currently no direct evidence in the reviewed literature detailing the role of this compound in autophagy modulation or cellular stress responses. Autophagy is a catabolic process that allows cells to degrade and recycle cellular components, playing a dual role in both cell survival under stress and, in some contexts, cell death. vdoc.pub Studies on other Daphniphyllum alkaloids have begun to explore this pathway. For example, calycindaphines, isolated from the roots of Daphniphyllum calycinum, were found to induce autophagic puncta and mediate the conversion of the autophagy marker LC3-II in HEK293 cells. rsc.org This indicates that compounds from this genus have the potential to modulate autophagic pathways. Nevertheless, specific investigations into whether this compound can induce or inhibit autophagy or how it might influence cellular stress responses have not been reported.
Modulation of Immune and Inflammatory Pathways (in vitro/preclinical models)
Specific preclinical studies on the direct immunomodulatory or anti-inflammatory effects of this compound are not available in the existing scientific literature. However, research into other alkaloids from Daphniphyllum calycinum has revealed significant activity in modulating inflammatory pathways. rsc.org Certain calycindaphines demonstrated dose-dependent inhibition of TNFα-induced NF-κB activation, a key pathway in the inflammatory response. rsc.org Additionally, other related compounds exhibited significant inhibitory effects on the TGF-β pathway in HepG2 cells. rsc.org Daphnicalycinones A and B, also from Daphniphyllum calycinum, have been noted for their anti-inflammatory properties. researchgate.net These findings suggest that the Daphniphyllum alkaloid scaffold may possess anti-inflammatory potential, but dedicated studies are required to determine if this compound shares these capabilities.
In Vitro Pharmacological Characterization in Preclinical Models
Efficacy in Cell-Based Assays (e.g., Cytotoxicity against Specific Cell Lines)
The cytotoxic potential of this compound has been evaluated in a limited capacity. Early in vitro screening revealed that this compound exhibits weak cytotoxic activity against murine L1210 leukemia cells. psu.edu The broader class of Daphniphyllum alkaloids, known for their complex and diverse polycyclic structures, have shown a range of cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov For context, the cytotoxic activities of several other Daphniphyllum alkaloids against different cell lines are presented below.
| Compound | Cell Line | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | L1210 (Murine lymphocytic leukemia) | Weak cytotoxicity | psu.edu |
| Daphnicyclidin M | P-388 (Murine lymphocytic leukemia) | 5.7 | nih.gov |
| Daphnicyclidin M | SGC-7901 (Human gastric carcinoma) | 22.4 | nih.gov |
| Daphnicyclidin N | P-388 (Murine lymphocytic leukemia) | 6.5 | nih.gov |
| Daphnicyclidin N | SGC-7901 (Human gastric carcinoma) | 25.6 | nih.gov |
| Daphnicyclidin A | P-388 (Murine lymphocytic leukemia) | 13.8 | nih.gov |
| Macropodumine C | P-388 (Murine lymphocytic leukemia) | 10.3 | nih.gov |
| Daphnezomine W | HeLa (Human cervical cancer) | 16.0 µg/mL | mdpi.com |
Specificity and Selectivity Profiling
Comprehensive specificity and selectivity profiling of this compound has not been reported in the reviewed scientific literature. Such studies would typically involve screening the compound against a broad panel of molecular targets (such as kinases, G-protein-coupled receptors, or other enzymes) to identify specific biological targets. Furthermore, assessing its differential cytotoxicity between cancerous and non-cancerous cell lines would be crucial to determine its selectivity index. At present, there is a lack of data regarding the specific molecular targets of this compound and its selectivity profile.
Advanced Analytical and Spectroscopic Characterization Techniques Applied to Daphnezomine F Research
Hyphenated Chromatography Methods (e.g., LC-MS/MS, GC-MS) for Detection in Complex Matriceshebmu.edu.cn
The detection and quantification of Daphnezomine F and related Daphniphyllum alkaloids within complex biological matrices, such as plant extracts, demand highly sensitive and selective analytical methods. Hyphenated chromatography-mass spectrometry techniques are indispensable for this purpose, coupling the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for analyzing non-volatile and thermally labile compounds like this compound. In studies of Daphniphyllum macropodum, LC-MS/MS has been employed to map the distribution of various alkaloids within different plant tissues. biorxiv.org This approach allows for the analysis of crude extracts with minimal sample preparation, where the liquid chromatography (LC) stage separates the complex mixture of metabolites before they enter the mass spectrometer. biorxiv.orgwhiterose.ac.uk The use of a high-resolution mass spectrometer, such as an Orbitrap, enables the accurate mass determination of precursor and fragment ions, facilitating the confident identification of known alkaloids and the characterization of new ones. biorxiv.orgwhiterose.ac.uk
An illustrative LC-MS/MS method for the analysis of Daphniphyllum alkaloids involves reversed-phase chromatography on a C18 column with a gradient elution using a mobile phase of ammonium (B1175870) bicarbonate and methanol. biorxiv.org Detection is often performed using an atmospheric pressure chemical ionization (APCI) source in positive ion mode, which is well-suited for a range of medium-polarity compounds. biorxiv.org
| Parameter | Value/Description | Source |
| Instrumentation | Waters Acquity I-Class UPLC with Thermo Tribrid Fusion Orbitrap MS | biorxiv.org |
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | biorxiv.org |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.2) | biorxiv.org |
| Mobile Phase B | Methanol (MeOH) | biorxiv.org |
| Gradient Program | 2% B (initial), linear gradient to 80% B over 4 min | biorxiv.org |
| Flow Rate | 0.5 mL/min | biorxiv.org |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode | biorxiv.org |
This interactive table summarizes typical LC-MS/MS parameters used for the analysis of Daphniphyllum alkaloids.
While less common for large, non-volatile alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to the analysis of smaller, more volatile precursors or degradation products. For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution time-of-flight mass spectrometer (HR-ToF-MS) offers unparalleled separation capacity. nih.govresearchgate.net This technique would be particularly useful for metabolomic fingerprinting of the plant source of this compound, potentially identifying volatile or semi-volatile compounds in the biosynthetic pathway that are amenable to GC analysis. nih.gov
Advanced NMR Techniques (e.g., DOSY, NOESY, HMBC for complex mixture analysis or interaction studies)rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of complex organic molecules like this compound. Beyond standard 1D (¹H and ¹³C) and 2D (COSY) experiments, advanced NMR techniques are critical for assembling the intricate pentacyclic framework and determining its stereochemistry. hebmu.edu.cn
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was fundamental in piecing together the carbon skeleton of this compound. This experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. For instance, HMBC correlations from the H-21 methyl protons to carbons C-4, C-5, C-6, and C-8 were crucial in confirming the placement of this methyl group, a key feature that distinguishes this compound from its analogs. Similarly, correlations involving protons H-6 and H2-12 to the imide carbonyl at C-7 helped establish the glutarimide (B196013) functionality. hebmu.edu.cn
Nuclear Overhauser Effect Spectroscopy (NOESY) was instrumental in defining the relative stereostructure of the molecule. hebmu.edu.cn This technique identifies protons that are close to each other in space, regardless of the number of bonds separating them. Observed NOESY correlations between H-14 and H-15, as well as between H-21 and H-1, allowed for the assignment of the relative configurations at the multiple stereogenic centers. hebmu.edu.cn These spatial relationships were visualized and confirmed using computer-generated 3D models. hebmu.edu.cn
| Technique | Purpose in this compound Elucidation | Key Correlations Example | Source |
| HMBC | Assembling the carbon skeleton and placing functional groups | H-21 to C-4, C-5, C-6, C-8 | |
| NOESY | Determining relative stereochemistry | H-21 to H-1 (indicating α-orientation for C-21 methyl) | |
| NOESY | Determining relative stereochemistry | H-14 to H-15 | hebmu.edu.cn |
This interactive table highlights the application of advanced 2D NMR techniques in the structural elucidation of this compound.
While not explicitly reported in the initial isolation of this compound, Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique valuable for analyzing complex mixtures. DOSY separates the NMR signals of different components in a mixture based on their diffusion rates, which correlate with molecular size and shape. This method could be used to analyze a crude alkaloid extract, providing a "virtual separation" and helping to identify the signals belonging to larger alkaloids like this compound versus smaller metabolites without physical isolation.
High-Resolution Mass Spectrometry for Metabolite Identificationmpg.de
High-Resolution Mass Spectrometry (HRMS) is a critical tool in natural product research, providing the highly accurate mass measurements necessary to determine a compound's elemental composition. nih.gov In the initial characterization of this compound, high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to establish its molecular formula as C₂₇H₃₅NO₈. The instrument measured the mass of the pseudomolecular ion [M+H]⁺ with a very small mass accuracy deviation, providing strong evidence for the proposed elemental composition and distinguishing it from other isobaric compounds.
| Parameter | Finding | Significance | Source |
| Technique | High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) | N/A | |
| Measured Ion | [M+H]⁺ | N/A | |
| Mass-to-Charge Ratio (m/z) | 502 | N/A | |
| Determined Molecular Formula | C₂₇H₃₅NO₈ | Confirmed the elemental composition, a crucial first step in structural elucidation. | |
| Mass Accuracy | +0.9 millimass units | High precision lent confidence to the formula assignment. |
This interactive table presents the key HRMS data that led to the molecular formula determination of this compound.
In the broader context of metabolomics, HRMS coupled with liquid chromatography (LC-HRMS) is essential for metabolite identification within an organism. biorxiv.orgnih.gov This technique is used to screen plant extracts for the presence of known Daphniphyllum alkaloids and to tentatively identify new or unexpected metabolites based on their accurate mass. biorxiv.org By comparing the measured accurate masses against a database of known natural products, researchers can rapidly annotate many of the compounds in a complex extract. biorxiv.org The high mass accuracy significantly reduces the number of possible elemental formulas for a given mass, making it a powerful filter for metabolite identification. nih.gov
Microfluidic and Miniaturized Platforms for Screening this compound Activity
Given the scarcity of this compound from natural sources, its biological evaluation can be severely limited by the amount of available material. Microfluidic and miniaturized platforms offer a solution by enabling the screening of chemical and biological activities using picoliter to microliter volumes, drastically reducing sample consumption. rsc.orgresearchgate.net While specific applications to this compound have not been reported, the technology is well-suited for this purpose.
These "lab-on-a-chip" systems can be designed to perform thousands of experiments in parallel on a single, small device. rsc.org For instance, a microfluidic platform could be used to screen this compound for enzyme inhibition or effects on cell cultures. nih.govnih.gov In such a setup, minuscule droplets containing cells or enzymes would be mixed with varying concentrations of this compound in precisely controlled microchannels. researchgate.net The outcomes, such as changes in fluorescence indicating enzyme activity or cell viability, could be monitored in real-time using integrated microscopy. nih.gov
The key advantages of this approach include high throughput, minimal reagent consumption, and precise control over reaction conditions like time and temperature. researchgate.net This would allow for a comprehensive dose-response analysis or screening against a large panel of biological targets using only a few micrograms of the precious natural product.
| Feature | Description | Advantage for this compound Research | Source |
| Miniaturization | Reactions are performed in picoliter to microliter volume droplets or wells. | Drastically reduces consumption of rare and valuable this compound. | rsc.orgresearchgate.net |
| High Throughput | Platform can contain hundreds or thousands of individual "micro-reactors". | Allows for rapid screening of multiple concentrations or against many biological targets simultaneously. | nih.gov |
| Automation | Liquid handling, mixing, incubation, and detection can be fully automated. | Increases reproducibility and allows for complex, dynamic screening protocols. | nih.govnih.gov |
| Integrated Analysis | Can be coupled with analytical methods like microscopy or Raman spectroscopy. | Enables real-time monitoring of cellular responses or reaction outcomes. | rsc.orgnih.gov |
This interactive table outlines the potential application and benefits of a microfluidic platform for screening the biological activity of this compound.
Strategic Approaches for Future Research on Daphnezomine F
Development of Novel Bioanalytical Assays for Daphnezomine F and its Metabolites
A significant hurdle in studying the pharmacology of this compound is the lack of specific and validated bioanalytical assays. The development of such assays is a foundational step for future preclinical and clinical research, enabling the precise quantification of the parent compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.
Future research should focus on creating high-sensitivity, high-throughput assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a primary candidate method due to its superior specificity and sensitivity. An untargeted metabolomics workflow, which has been used to study the distribution of Daphniphyllum alkaloids in plant tissues, could be adapted for metabolite discovery in biological fluids. biorxiv.orgbiorxiv.org Furthermore, the development of immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), could provide a cost-effective and rapid screening tool for large-scale studies, although this would require the generation of specific monoclonal antibodies against this compound.
These assays are critical for a variety of essential studies, including:
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Metabolite Identification: To identify and characterize the structures of metabolites formed in vivo, which may have their own biological activities or toxicities.
In vitro metabolism studies: To determine the specific enzymes (e.g., cytochrome P450 isoforms) responsible for its biotransformation.
Table 1: Comparison of Potential Bioanalytical Methods for this compound
| Method | Principle | Potential Advantages | Potential Challenges | Primary Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; capable of quantifying multiple analytes (parent and metabolites) simultaneously. | Higher instrument cost; requires expertise in method development. | Gold standard for PK studies and metabolite quantification. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Excellent for identifying unknown metabolites and elucidating their structures. | Data analysis can be complex; generally lower throughput than tandem MS. | Metabolite discovery and identification. |
| ELISA | Antigen-antibody recognition with an enzyme-linked readout. | High throughput, lower cost per sample, and simpler operation. | Requires development of a specific antibody; may have cross-reactivity with metabolites. | Rapid screening of large sample sets. |
| NMR Spectroscopy | Nuclear magnetic resonance to determine molecular structure. | Unrivaled for definitive structure elucidation of metabolites. | Low sensitivity; requires relatively large amounts of purified sample. | Definitive structural confirmation of isolated metabolites. |
Exploration of Synthetic Biology Approaches for Production of Daphniphyllum Alkaloids
The natural abundance of this compound and other individual Daphniphyllum alkaloids is extremely low, and the slow growth of the source plants makes isolation an impractical route for obtaining large quantities. ukri.org Chemical synthesis is also exceptionally challenging due to the alkaloids' complex, stereochemically rich structures. whiterose-mechanisticbiology-dtp.ac.ukresearchgate.net Synthetic biology offers a promising alternative for sustainable and scalable production.
This approach, often termed heterologous expression, involves transferring the entire biosynthetic pathway for a natural product into a well-characterized host organism that is easy to grow and genetically manipulate, such as yeast (Saccharomyces cerevisiae) or certain plants like tobacco (Nicotiana benthamiana). ukri.orgnih.gov The key steps involve:
Gene Discovery: Identifying all the genes encoding the biosynthetic enzymes responsible for converting a primary metabolite (squalene) into this compound in the Daphniphyllum plant. This can be achieved using transcriptomics and genomics. ukri.org
Pathway Reconstruction: Assembling these genes in a heterologous host. This requires careful tuning of gene expression and addressing metabolic bottlenecks to ensure the efficient flow of precursors through the pathway. annualreviews.orgfrontiersin.org
Strain Optimization: Using metabolic engineering techniques to improve the yield of the final product. This can include overexpressing rate-limiting enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions. nih.gov
A synthetic biology platform would not only provide a sustainable source of this compound for research but also enable the production of pathway intermediates and novel "unnatural" analogs through combinatorial biosynthesis. ukri.organnualreviews.org
Table 2: Potential Heterologous Hosts for this compound Production
| Host Organism | Key Advantages | Key Disadvantages |
| Yeast (S. cerevisiae) | Well-characterized genetics; rapid growth; established fermentation technology; contains the mevalonate (B85504) pathway (a precursor pathway). frontiersin.org | Post-translational modifications may differ from plants; membrane-bound enzymes (like P450s) can be difficult to express functionally. |
| Tobacco (N. benthamiana) | Eukaryotic system closer to the native plant; correct folding and modification of plant enzymes is more likely; scalable via agriculture. ukri.org | Slower growth cycle compared to microbes; downstream processing to extract the compound can be more complex. |
| Escherichia coli | Very rapid growth; extensive genetic toolkit available. | As a prokaryote, it lacks the machinery (e.g., P450 reductases) to express many plant enzymes functionally without significant engineering. |
Future Directions in Molecular Target Identification and Validation
While some Daphniphyllum alkaloids have reported bioactivities, such as anticancer or anti-HIV effects, the specific molecular targets for most, including this compound, remain unknown. ukri.orgthieme-connect.comuga.edu Identifying the protein(s) that this compound directly binds to is crucial for understanding its mechanism of action and for its development as a potential therapeutic agent. nih.gov
Future research must move beyond simple phenotypic screening to pinpoint these molecular targets. Modern target deconvolution strategies include:
Affinity-Based Proteomics: This involves synthesizing a this compound analog with a reactive group or a linker tag. The tagged molecule can be used as a "bait" to pull its binding partners out of a cell lysate, which are then identified by mass spectrometry.
Thermal Proteome Profiling (TPP): This method assesses the change in thermal stability of all expressed proteins in a cell upon drug binding. A protein that binds to this compound will typically show a shift in its melting temperature.
Computational Docking and Molecular Modeling: In silico approaches can predict potential binding pockets on known protein structures. While predictive, these methods can help prioritize candidate targets for experimental validation.
Genetic Approaches: Techniques like CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to this compound, pointing toward its target or pathway.
Once a candidate target is identified, validation is essential to confirm that the interaction is responsible for the observed biological effect. nih.gov This involves techniques such as surface plasmon resonance (SPR) to measure binding kinetics, enzymatic assays to confirm functional modulation, and cellular experiments using target knockout or knockdown models.
Expanding the Chemical Diversity of this compound Analogs through Advanced Synthetic Methods
To explore the structure-activity relationship (SAR) of this compound, a library of structural analogs is required. Total synthesis provides the ultimate control for creating such analogs, allowing for systematic modification of the core scaffold and its peripheral functional groups. thieme-connect.comacs.org While the total synthesis of any Daphniphyllum alkaloid is a formidable task, the numerous synthetic routes developed for various members of this family provide a powerful toolkit of reactions that can be adapted for this compound. thieme-connect.comnih.govmdpi.com
Future synthetic efforts should focus on creating analogs by:
Late-Stage Functionalization: Modifying the core structure of a synthesized this compound or a late-stage intermediate. This is an efficient way to introduce a variety of functional groups at different positions.
Divergent Synthesis: Designing a synthetic route that leads to a common intermediate from which multiple different analogs can be created. acs.org
Mutasynthesis: Combining chemical synthesis with the synthetic biology approaches described earlier. rsc.org Chemically synthesized precursors that are analogs of natural biosynthetic intermediates could be fed to the engineered host organism, which may incorporate them to produce novel this compound derivatives. rsc.org
Table 3: Advanced Synthetic Reactions Applicable to this compound Analog Synthesis
| Reaction Type | Description | Application in Analog Synthesis |
| Pauson-Khand Reaction | A [2+2+1] cycloaddition to form cyclopentenones. | Construction or modification of five-membered rings within the polycyclic core. nih.gov |
| Heck Reaction | Palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. | Forging key carbon-carbon bonds to build or modify the alkaloid's caged structure. thieme-connect.com |
| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclization of a divinyl ketone. | A powerful method for constructing five-membered rings, a common feature in related alkaloids. thieme-connect.com |
| Ring-Closing Metathesis (RCM) | Formation of cyclic alkenes from a diene precursor. | Useful for constructing the medium and large rings found in the this compound scaffold. rsc.org |
| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. | Enables late-stage diversification of the core skeleton without requiring de novo synthesis. |
Integration of Omics Technologies for Systems-Level Understanding of this compound Biology
A systems biology approach, which integrates multiple "omics" datasets, is required for a holistic understanding of this compound. nih.gov This involves analyzing the global changes in genes (genomics), gene transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological system in response to the compound. mdpi.comnih.gov
Transcriptomics (RNA-Seq): Can reveal which gene expression pathways are perturbed by this compound, providing clues about its mechanism of action, off-target effects, and potential resistance mechanisms.
Proteomics: Can identify changes in protein expression and post-translational modifications, complementing transcriptomic data and directly identifying the cellular machinery affected by the compound.
Metabolomics: Can reveal how this compound alters the metabolic landscape of a cell, which can highlight affected pathways and identify biomarkers of drug response. nih.gov
Integrative Multi-Omics Analysis: The true power of this approach lies in integrating these datasets. nih.govmdpi.com For example, correlating changes in gene expression with changes in protein and metabolite levels can build a comprehensive picture of the cellular response, leading to robust hypotheses about the compound's molecular targets and biological functions that can then be experimentally validated. This integrative strategy is essential for moving from a single compound to a deep understanding of its biological context.
Table 4: Role of Omics Technologies in this compound Research
| Omics Technology | Information Provided | Key Research Questions Addressed |
| Genomics | DNA sequence, gene identification. | Identification of biosynthetic gene clusters in the Daphniphyllum plant. ukri.org |
| Transcriptomics | Gene expression levels (mRNA). | Which genes and pathways are up- or down-regulated in response to this compound treatment? nih.gov |
| Proteomics | Protein expression levels and modifications. | Which proteins are direct targets? How does the proteome change upon treatment? nih.gov |
| Metabolomics | Profile of small molecule metabolites. | How does this compound affect cellular metabolism? What are its own metabolic products? biorxiv.orgnih.gov |
Q & A
Q. What spectroscopic methods are critical for structural elucidation of Daphnezomine F, and how are spectral contradictions resolved?
Structural determination relies on 1D/2D NMR (¹H, ¹³C, HSQC, HMBC, ROESY) , HRESIMS , and UV/IR spectroscopy to assign stereochemistry and connectivity . Contradictions in spectral interpretations (e.g., overlapping signals in crowded regions) require iterative validation via solvent-dependent NMR experiments or computational modeling (e.g., DFT calculations for chemical shift predictions). Cross-referencing with analogous Daphniphyllum alkaloids is essential to resolve ambiguities .
Q. How is the cytotoxic activity of this compound quantified, and what controls are necessary for assay reliability?
Cytotoxicity is typically assessed via cell viability assays (e.g., MTT, CCK-8) using cancer cell lines (e.g., HeLa). Key controls include:
- Negative controls : Untreated cells and solvent-only groups.
- Positive controls : Standard chemotherapeutic agents (e.g., cisplatin).
- Replicate experiments : ≥3 biological replicates to ensure statistical rigor. Data should report IC₅₀ values with confidence intervals and account for batch-to-batch variability in compound purity .
Q. What ethical and safety protocols govern the isolation of this compound from plant sources?
Ethical guidelines require prioritizing sustainable harvesting of Daphniphyllum angustifolium to prevent ecological disruption. Safety protocols include:
- Biosafety Level 2 (BSL-2) compliance for handling cytotoxic compounds.
- Material Transfer Agreements (MTAs) for sharing plant specimens.
- Institutional Review Board (IRB) approval for secondary use of existing specimens/data .
Advanced Research Questions
Q. What synthetic strategies address the challenge of constructing this compound’s aza-adamantane core with nine stereocenters?
Recent approaches employ palladium-catalyzed cyclizations and asymmetric organocatalysis to establish the aza-adamantane scaffold. Key steps include:
Q. How can computational methods improve structure-activity relationship (SAR) studies of this compound derivatives?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to biological targets (e.g., tubulin). SAR optimization involves:
Q. What statistical frameworks are recommended for reconciling contradictory cytotoxicity data across studies?
Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Key considerations:
- Standardization of IC₅₀ measurement protocols (e.g., exposure time, cell density).
- Sensitivity analysis to identify outliers driven by assay variability. Transparent reporting via PRISMA guidelines ensures reproducibility .
Q. How do experimental design flaws (e.g., sample size, blinding) impact the validity of this compound’s reported bioactivities?
Common flaws include underpowered studies (low n-values) and absence of blinding , which inflate Type I/II errors. Mitigation strategies:
- Power analysis (G*Power software) to determine minimum sample size.
- Double-blind randomization in cell treatment allocation.
- Pre-registration of protocols (e.g., on Open Science Framework) to reduce bias .
Methodological Guidelines
Q. Data Presentation Standards
- Tables : Use Roman numerals for labeling, include footnotes for abbreviations, and align numerical data to decimal points .
- Figures : Ensure color accessibility (e.g., avoid red-green contrasts) and provide raw data in supplementary materials .
Q. Ethical Data Management
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- DMPs (Data Management Plans) : Detail storage formats, metadata standards, and sharing protocols (e.g., via Zenodo) .
Q. Literature Review Pitfalls
- Avoid over-reliance on non-peer-reviewed sources (e.g., dissertations). Prioritize journals with impact factors >3.0 in medicinal chemistry. Cross-validate findings using Web of Science and Scopus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
